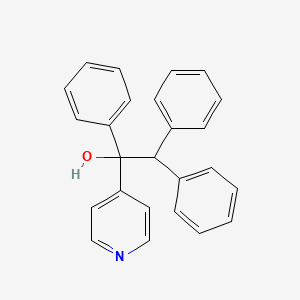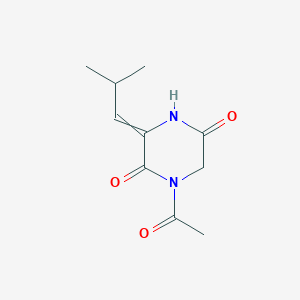![molecular formula C17H19ClS2 B14628776 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene CAS No. 56056-66-7](/img/structure/B14628776.png)
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene is an organic compound that features a chloromethyl group and two sulfanyl-substituted phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene typically involves multiple steps:
Formation of the sulfanyl-substituted phenyl ring: This can be achieved by reacting 4-bromothiophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Coupling of the phenyl rings: The sulfanyl-substituted phenyl ring can be coupled with another phenyl ring using a palladium-catalyzed cross-coupling reaction.
Introduction of the chloromethyl group: The final step involves the chloromethylation of the benzene ring, which can be done using chloromethyl methyl ether and a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Major Products
Substitution Products: Aminomethyl or thiomethyl derivatives
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced benzene derivatives
科学的研究の応用
Chemistry
Catalysis: Compounds with sulfanyl groups are often used as ligands in catalytic reactions.
Materials Science: Such compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Drug Development:
Biological Studies: It can be used as a probe to study biological pathways involving sulfanyl groups.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Material Production: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene would depend on its specific application. For instance:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites.
Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
- 1-(Chloromethyl)-2-(phenylsulfanyl)benzene
- 1-(Chloromethyl)-2-({4-[(methyl)sulfanyl]phenyl}sulfanyl)benzene
Uniqueness
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
56056-66-7 |
|---|---|
分子式 |
C17H19ClS2 |
分子量 |
322.9 g/mol |
IUPAC名 |
1-(chloromethyl)-2-[4-(2-methylpropylsulfanyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C17H19ClS2/c1-13(2)12-19-15-7-9-16(10-8-15)20-17-6-4-3-5-14(17)11-18/h3-10,13H,11-12H2,1-2H3 |
InChIキー |
CUHWKLOIQAPCSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC1=CC=C(C=C1)SC2=CC=CC=C2CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
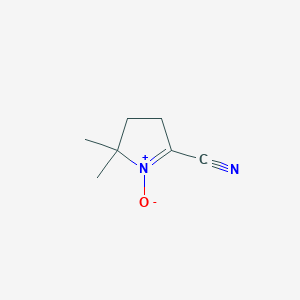
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)

![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
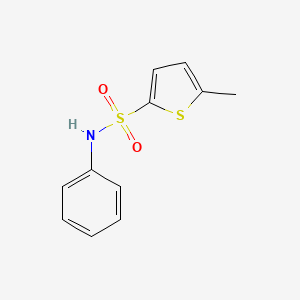
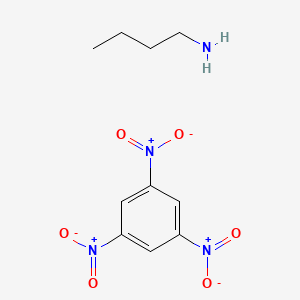
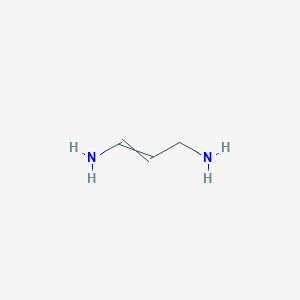
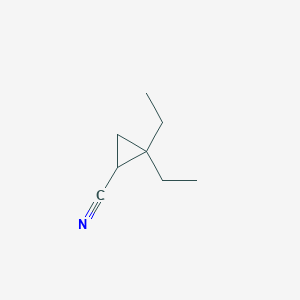
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)
